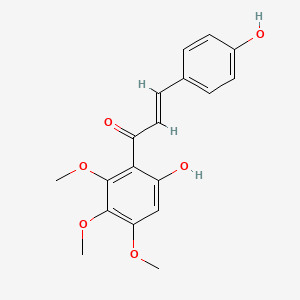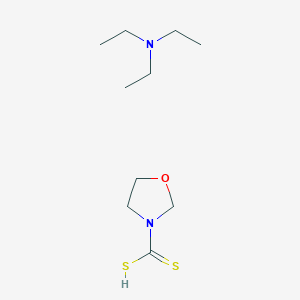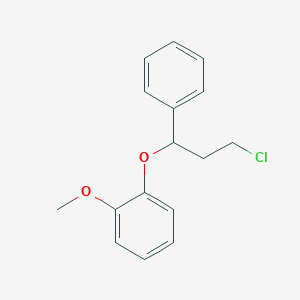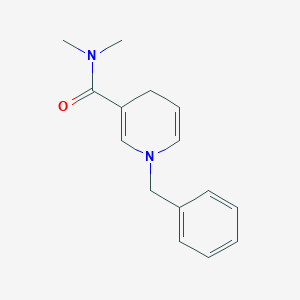
4,6'-Dihydroxy-2',3',4'-trimethoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone is a flavonoid-type compound belonging to the chalcone class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids.” This compound is characterized by its unique chemical structure, which includes multiple hydroxyl and methoxy groups, contributing to its bioactivity and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed
The major products formed from these reactions include oxidized chalcones, dihydrochalcones, and various substituted derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial activities, making it a valuable tool in biological research.
Medicine: Research has shown its potential in cancer therapy, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone involves multiple molecular targets and pathways:
Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anticancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparación Con Compuestos Similares
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone can be compared with other similar chalcones, such as:
- 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone
- 2’,3-Dihydroxy-4,4’,6’-trimethoxychalcone
- 4-Hydroxy-2’,3,4’,6’-tetramethoxychalcone
These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups, which can influence their biological activities and chemical reactivity .
Propiedades
Número CAS |
59567-92-9 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O6/c1-22-15-10-14(21)16(18(24-3)17(15)23-2)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+ |
Clave InChI |
MZHFFPDKHDLFKQ-RMKNXTFCSA-N |
SMILES isomérico |
COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OC |
SMILES canónico |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=C(C=C2)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)





![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
phosphanium iodide](/img/structure/B14613819.png)


![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)

